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molecular formula C9H11NO3 B3047012 Methyl 2-amino-4-(hydroxymethyl)benzoate CAS No. 133728-31-1

Methyl 2-amino-4-(hydroxymethyl)benzoate

Cat. No. B3047012
M. Wt: 181.19 g/mol
InChI Key: KAVHHQDCLHUMBC-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A mixture of 2.0 g (19.1 mmole) of methyl 2-amino-4-hydroxymethlybenzoate in 4 ml of formamide is heated in an oil bath of 180° C. for three hours. The mixture is cooled and triturated with 70 ml of boiling ethyl acetate. The ethyl acetate is then decanted from the dark oil and cooled in a freezer overnight to precipitate 0.7 g 205-12° C. mp; 40% yield. 1H NMR (d6-DMSO, 300 MHz) δ 8.08 (s, 1H), 8.06 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 5.48 (bs, 1H), 4.65 (s, 2H), 3.35 (bs, 1H). EI MS, [M]+=176.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[CH:14]([NH2:16])=O>>[OH:13][CH2:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:5])[NH:16][CH:14]=[N:1]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)CO
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
triturated with 70 ml of boiling ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate is then decanted from the dark oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to precipitate 0.7 g 205-12° C. mp; 40% yield

Outcomes

Product
Name
Type
Smiles
OCC1=CC=C2C(NC=NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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